

# Theoretical Band Structure of Strontium Sulfide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Strontium sulfide

Cat. No.: B047521

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## Introduction

**Strontium sulfide** (SrS) is a binary semiconductor compound that has garnered significant interest for its potential applications in various fields, including optoelectronics and as a host material for phosphors. An accurate understanding of its electronic band structure is crucial for predicting its properties and designing novel devices. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the band structure of SrS, catering to researchers and professionals in materials science and related disciplines.

## Crystal Structure of Strontium Sulfide

**Strontium sulfide** predominantly crystallizes in the rock-salt (B1) crystal structure, which belongs to the face-centered cubic (FCC) lattice system with the space group Fm-3m. Under high pressure, it can undergo a phase transition to a cesium chloride (B2) structure. The rock-salt structure is characterized by a lattice of strontium cations and sulfur anions, where each ion is octahedrally coordinated by six ions of the opposite charge.

Table 1: Crystal Structure Data for **Strontium Sulfide** (Rock-Salt Phase)

| Parameter            | Theoretical Value (Å)        | Experimental Value (Å) |
|----------------------|------------------------------|------------------------|
| Lattice Constant (a) | 6.018 <sup>[1]</sup> , 6.020 | 6.020                  |

## Theoretical Band Structure Calculations

The electronic band structure of SrS has been extensively studied using first-principles calculations based on Density Functional Theory (DFT). These calculations provide valuable insights into the electronic properties, such as the band gap and effective masses of charge carriers.

## Computational Methods

Various exchange-correlation functionals are employed within the DFT framework to approximate the complex many-body electron interactions. Commonly used functionals for SrS include:

- **Local Density Approximation (LDA):** This is one of the simplest approximations, treating the exchange-correlation energy at each point in space as that of a uniform electron gas with the same density.
- **Generalized Gradient Approximation (GGA):** GGA functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, improve upon LDA by considering the gradient of the electron density.
- **Modified Becke-Johnson (mBJ) potential:** The mBJ potential is a meta-GGA functional that often provides more accurate band gap predictions for semiconductors.
- **Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional:** This functional incorporates a fraction of the exact Hartree-Fock exchange, which generally leads to more accurate band gap calculations compared to standard GGA or LDA.

## Key Findings from Theoretical Studies

Theoretical calculations consistently predict that **strontium sulfide** is an indirect band gap semiconductor in its stable rock-salt phase. The valence band maximum (VBM) is typically

located at the  $\Gamma$  point, while the conduction band minimum (CBM) is at the X point in the Brillouin zone.

Table 2: Calculated Band Gap of **Strontium Sulfide** (Rock-Salt Phase) using Different Theoretical Methods

| Method  | Band Gap (eV) | Band Gap Type           |
|---------|---------------|-------------------------|
| LDA     | 3.05          | Indirect ( $\Gamma$ -X) |
| GGA-PBE | 3.23          | Indirect ( $\Gamma$ -X) |
| mBJ     | 4.28          | Indirect ( $\Gamma$ -X) |
| HSE06   | 4.15          | Indirect ( $\Gamma$ -X) |

Table 3: Calculated Electron and Hole Effective Masses for **Strontium Sulfide** (in units of free electron mass,  $m_0$ )

| Direction              | Electron Effective Mass ( $m_e$ ) | Hole Effective Mass ( $m_h$ ) |
|------------------------|-----------------------------------|-------------------------------|
| $\Gamma \rightarrow X$ | 0.41 (longitudinal)               | 0.52 (heavy hole)             |
| $\Gamma \rightarrow K$ | 0.25 (transverse)                 | 0.28 (light hole)             |

## Experimental Protocols

Experimental validation of theoretical predictions is essential. This section details the methodologies for the synthesis and characterization of **strontium sulfide**.

### Synthesis of Strontium Sulfide

Several methods can be employed to synthesize SrS, each with its own advantages and challenges.

#### 1. Carbothermic Reduction of Celestite ( $\text{SrSO}_4$ )

This is a common industrial method for producing SrS.

- Materials: Celestite ore (strontium sulfate,  $\text{SrSO}_4$ ), metallurgical coke (carbon).
- Procedure:
  - The celestite ore is crushed and finely ground.
  - It is then mixed with powdered coke. The typical stoichiometric ratio of  $\text{C}/\text{SrSO}_4$  is 2:1, though an excess of carbon is often used to ensure complete reduction.
  - The mixture is heated in a furnace to temperatures ranging from  $1100^\circ\text{C}$  to  $1300^\circ\text{C}$  in an inert or reducing atmosphere.
  - The reaction proceeds as follows:  $\text{SrSO}_4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2$ .
  - The resulting product, known as "black ash," contains SrS, unreacted carbon, and other impurities from the ore.
  - Further purification steps, such as leaching, are required to obtain pure SrS.

## 2. Hydrothermal Synthesis

This method allows for the synthesis of SrS nanoparticles at lower temperatures.

- Materials: Strontium chloride hexahydrate ( $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ ), sodium sulfide nonahydrate ( $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ ), deionized water.
- Procedure:
  - Prepare an aqueous solution of strontium chloride (e.g., 0.5 M).
  - Prepare a separate aqueous solution of sodium sulfide (e.g., 0.5 M).
  - Under constant stirring, slowly add the sodium sulfide solution to the strontium chloride solution. A white precipitate of SrS will form.
  - Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

- Heat the autoclave to a temperature between 120°C and 200°C for a duration of 12 to 24 hours.
- After cooling to room temperature, the precipitate is collected by centrifugation or filtration.
- The collected product is washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Finally, the purified SrS powder is dried in a vacuum oven.

## Characterization of Strontium Sulfide

### 1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized SrS.

- Sample Preparation: A small amount of the finely ground SrS powder is uniformly spread on a sample holder.
- Measurement:
  - The sample is placed in an X-ray diffractometer.
  - A monochromatic X-ray beam (commonly Cu K $\alpha$  radiation with  $\lambda = 1.5406 \text{ \AA}$ ) is directed onto the sample.
  - The diffracted X-rays are detected as a function of the diffraction angle ( $2\theta$ ).
  - The resulting diffraction pattern is a plot of intensity versus  $2\theta$ .
- Data Analysis: The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the rock-salt crystal structure of SrS and to identify any crystalline impurities.

### 2. UV-Visible Spectroscopy for Band Gap Determination

This technique is used to experimentally measure the optical band gap of SrS.

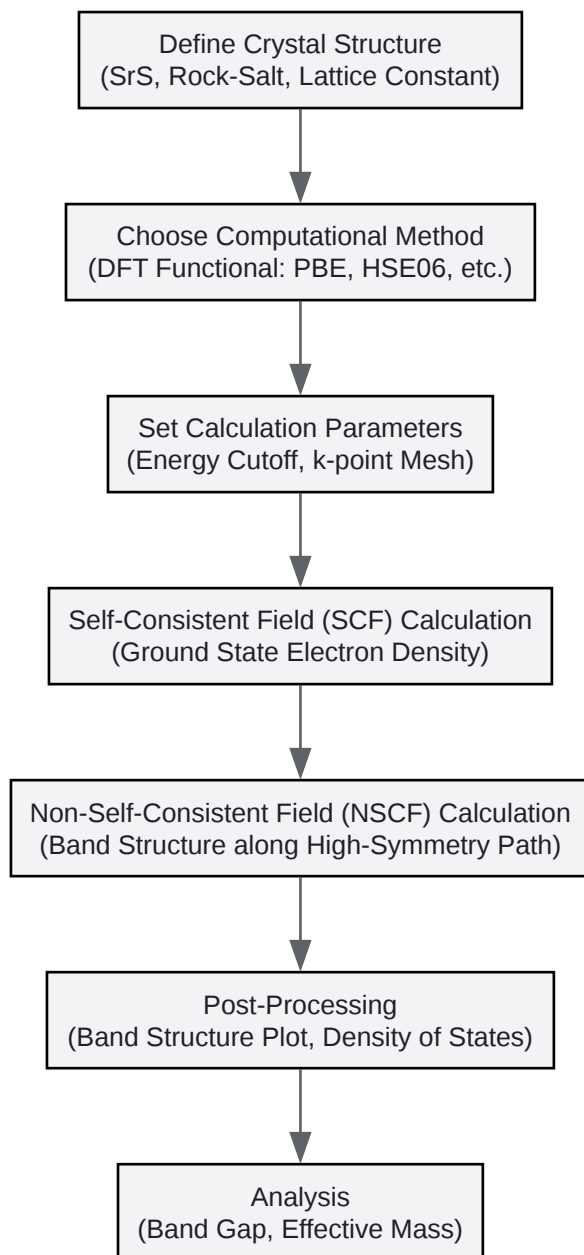
- Sample Preparation (Thin Film):
  - SrS thin films can be deposited on a transparent substrate (e.g., quartz) using techniques like pulsed laser deposition, sputtering, or chemical vapor deposition.
  - The thickness of the film should be uniform and is typically in the range of a few hundred nanometers.
- Measurement:
  - A UV-Visible spectrophotometer is used to measure the absorbance or transmittance of the SrS thin film over a range of wavelengths.
  - A blank substrate is used as a reference to subtract its contribution to the spectrum.
- Data Analysis (Tauc Plot):
  - The absorption coefficient ( $\alpha$ ) is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law:  $\alpha = 2.303 \cdot A / t$ .
  - The Tauc relation is used to determine the band gap ( $E_g$ ):  $(\alpha h\nu)^n = A(h\nu - E_g)$ , where  $h\nu$  is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition ( $n=2$  for a direct band gap and  $n=1/2$  for an indirect band gap).
  - A Tauc plot is generated by plotting  $(\alpha h\nu)^{1/2}$  versus  $h\nu$  for an indirect band gap semiconductor like SrS.
  - The linear portion of the plot is extrapolated to the energy axis (where  $(\alpha h\nu)^{1/2} = 0$ ), and the intercept gives the experimental value of the band gap.

## Signaling Pathways and Workflow Diagrams

### Theoretical Calculation Workflow

The following diagram illustrates the typical workflow for a first-principles band structure calculation of **strontium sulfide** using DFT.

## Workflow for DFT Band Structure Calculation of SrS



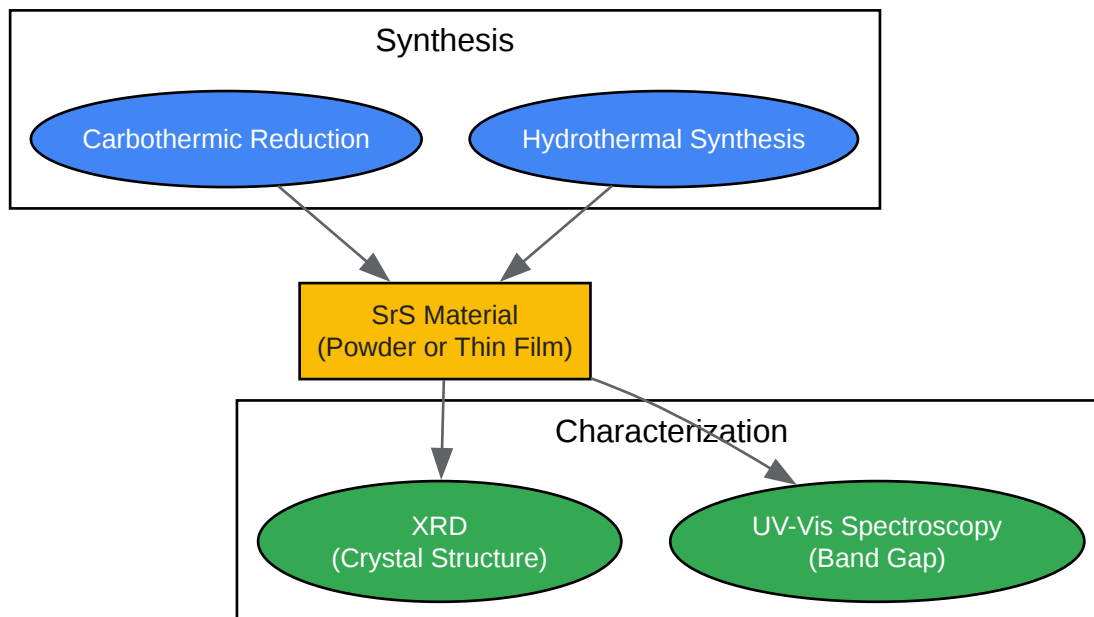
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## Workflow for DFT Band Structure Calculation of SrS

## Experimental Synthesis and Characterization Logic

This diagram shows the logical flow from synthesis to characterization for experimentally studying **strontium sulfide**.

## Experimental Workflow for SrS Synthesis and Characterization



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## Experimental Workflow for SrS Synthesis and Characterization

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## References

- 1. scm.com [scm.com]
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